Cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid

Description

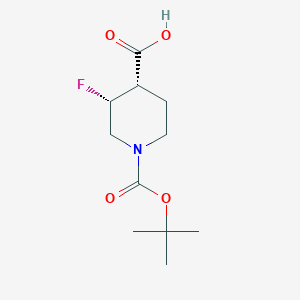

Cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid (CAS: 1628475-90-0) is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 1 and a carboxylic acid moiety at position 4. The cis designation indicates that the Boc and fluorine substituents are on the same side of the piperidine ring. This compound is widely utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and central nervous system (CNS) therapeutics due to the metabolic stability imparted by fluorine .

Key properties include:

Properties

IUPAC Name |

(3R,4S)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(9(14)15)8(12)6-13/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXFBQGBIHPZCF-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the Boc group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid is utilized in the synthesis of various pharmaceutical agents due to its ability to introduce fluorine into organic molecules, which can enhance biological activity and metabolic stability.

Synthesis of Bioactive Compounds

This compound acts as a key intermediate in the synthesis of piperidine derivatives that exhibit pharmacological properties. For instance, it has been used to develop:

- Antidepressants : Compounds derived from this acid have shown promise in treating depression by modulating neurotransmitter systems.

- Antiviral Agents : Its derivatives are being explored for their efficacy against viral infections.

Drug Development

The incorporation of fluorine into drug candidates is known to improve their pharmacokinetic properties. The use of this compound in drug development includes:

- Optimization of Lead Compounds : Researchers employ this compound to modify lead structures, enhancing their potency and selectivity.

Case Studies

Several studies have highlighted the effectiveness of derivatives synthesized from this compound:

Organic Synthesis

This compound serves as a versatile building block for constructing complex organic molecules through various synthetic methodologies such as:

- Nucleophilic Substitution Reactions : The fluorine atom can be replaced by other nucleophiles, allowing for the diversification of chemical libraries.

Synthetic Pathways

The following pathways illustrate the versatility of this compound in organic synthesis:

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of fluorine with amines or alcohols to form new piperidine derivatives. |

| Coupling Reactions | Utilization in coupling reactions to create larger molecular frameworks with potential biological activity. |

Mechanism of Action

The mechanism of action of cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions with target proteins. The Boc group serves as a protecting group, allowing for selective deprotection and further functionalization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Their Properties

The compound has multiple stereoisomers, differing in the configuration of the fluorine and Boc groups. Below is a comparative analysis of key isomers:

| Compound Name | CAS Number | Configuration | Molecular Weight (g/mol) | Purity | Storage Conditions | Key Distinguishing Features |

|---|---|---|---|---|---|---|

| Cis-1-(tert-Boc)-3-F-piperidine-4-COOH | 1628475-90-0 | Cis | 247.26 | 95% | Not specified | High TPSA (66.8 Ų); Boc and F on same side |

| Trans-1-(tert-Boc)-3-F-piperidine-4-COOH | 1903422-62-7 | Trans | 247.26 | 98% | 2–8°C | Boc and F on opposite sides; lower stability |

| (3S,4S)-1-(tert-Boc)-3-F-piperidine-4-COOH | 2306253-46-1 | (3S,4S) | 247.26 | 95% | Not specified | Defined stereochemistry for enantioselective synthesis |

| (3S,4R)-1-(tert-Boc)-3-F-piperidine-4-COOH | 1864003-07-5 | (3S,4R) | 247.26 | 95% | Not specified | Used in asymmetric catalysis; higher enantiomeric excess |

Notes:

- The trans isomer (CAS: 1903422-62-7) requires refrigeration (2–8°C), suggesting reduced thermal stability compared to the cis form .

- Stereochemical differences significantly impact biological activity and reactivity . For example, the (3S,4S) isomer may exhibit better binding affinity to certain enzymatic targets due to spatial compatibility .

Solubility and Reactivity

- Cis isomer: Log S = 0.08, TPSA = 66.8 Ų. Moderate solubility in organic solvents like DMSO and methanol .

- Trans isomer : Similar Log S and TPSA values but may exhibit altered crystallization behavior due to steric effects .

- (3S,4R) isomer : Demonstrated higher synthetic accessibility (SA score = 3.57) compared to other isomers, making it preferable for scalable production .

Research and Development Insights

- Stereochemical analysis : Tools like SHELXL () and Flack parameters () are employed to resolve crystal structures and confirm configurations.

- Synthetic routes : The cis isomer is synthesized via stereoselective fluorination followed by Boc protection, while trans isomers require alternative catalysts to control regiochemistry .

Biological Activity

Cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid (CAS No. 1628475-90-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 247.26 g/mol |

| Structure | Chemical Structure |

| Number of Heavy Atoms | 17 |

| Number of Rotatable Bonds | 4 |

| Number of H-bond Acceptors | 5 |

| Number of H-bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the fluorine atom may enhance its binding affinity and selectivity towards these targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds can possess antimicrobial properties, which may extend to this compound.

- Neuroprotective Effects : Some piperidine derivatives are investigated for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.

- Anti-inflammatory Properties : There is evidence suggesting that similar compounds can modulate inflammatory responses, indicating a possible role for this compound in treating inflammatory conditions.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various piperidine derivatives, including this compound. The results indicated a significant inhibition of bacterial growth against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Neuroprotective Effects

In vitro studies have demonstrated that compounds similar to this compound can protect neuronal cells from oxidative stress-induced damage. This suggests a potential application in treating neurodegenerative disorders such as Alzheimer's disease.

Q & A

Q. What are the established synthetic routes for Cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step protocols:

- Step 1 : Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen under basic conditions (e.g., potassium carbonate in acetonitrile) to prevent unwanted side reactions .

- Step 2 : Fluorination at the 3-position using palladium-catalyzed coupling or electrophilic fluorination reagents. For example, palladium diacetate and tert-butyl XPhos in tert-butanol under inert atmospheres (40–100°C) .

- Step 3 : Carboxylic acid group introduction via hydrolysis of ester intermediates (e.g., methyl esters) using HCl in dioxane or aqueous conditions .

- Key Considerations : Reaction times range from 20–96 hours depending on steric hindrance and Boc group stability. Yields vary between 50–80% for fluorination steps .

Q. What purification methods are effective for isolating the cis-isomer?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate or dichloromethane/methanol) to separate cis/trans diastereomers .

- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) based on solubility differences. For example, cis-isomers often crystallize preferentially due to steric packing .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) can resolve isomers, with retention times dependent on fluorine’s electron-withdrawing effects .

Q. How is the compound characterized to confirm cis-configuration?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Definitive confirmation via single-crystal analysis, though challenging due to Boc group flexibility .

- LC-MS : Monitor molecular ion [M+H]⁺ (m/z ~290) and fragmentation patterns (loss of CO₂ from the carboxylic acid group) .

Advanced Research Questions

Q. How can fluorination yield be optimized while minimizing Boc deprotection?

Methodological Answer:

- Catalyst Screening : Test palladium (e.g., Pd(OAc)₂) vs. copper catalysts for fluorination efficiency. Pd-based systems often reduce side reactions .

- Temperature Control : Maintain fluorination at ≤80°C to prevent Boc cleavage (observed at >100°C) .

- Inert Atmosphere : Use Schlenk lines or gloveboxes to avoid moisture-induced degradation .

- DOE Approach : Vary catalyst loading (1–5 mol%), reaction time (12–72 h), and solvent polarity (DMF vs. tert-butanol) to identify Pareto-optimal conditions .

Q. How do acidic/basic conditions impact the stability of the cis-isomer?

Methodological Answer:

- Acidic Conditions (pH < 3) : Rapid Boc deprotection occurs (t₁/₂ ~30 min at 25°C), forming 3-fluoropiperidine-4-carboxylic acid. Stabilize with aprotic solvents (e.g., dioxane) .

- Basic Conditions (pH > 10) : Carboxylic acid deprotonation increases solubility but may promote epimerization. Monitor pH with buffers (e.g., phosphate) to maintain integrity .

- Long-Term Storage : Store at –20°C under nitrogen, with desiccants (silica gel) to prevent hydrolysis .

Q. How to resolve discrepancies in spectroscopic data during impurity profiling?

Methodological Answer:

- Impurity Identification :

- Quantitative Analysis : Use qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for accurate purity assessment .

Q. What strategies mitigate racemization during peptide coupling reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.